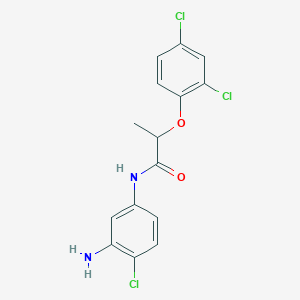

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide

Description

N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic phenoxypropanamide derivative characterized by a central propanamide backbone substituted with a 2,4-dichlorophenoxy group and a 3-amino-4-chlorophenyl moiety. This compound is structurally related to herbicidal agents such as fenoxanil (CAS 115852-48-7), which features a cyano-substituted alkyl group instead of the amino-chlorophenyl substituent .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O2/c1-8(22-14-5-2-9(16)6-12(14)18)15(21)20-10-3-4-11(17)13(19)7-10/h2-8H,19H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQCWCISHOSSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 2,4-dichlorophenoxyacetic acid.

Formation of Intermediate: The 2,4-dichlorophenoxyacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amide Formation: The acid chloride is then reacted with 3-amino-4-chlorophenol in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Phenyl derivatives with reduced chlorine content.

Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Polarity Trends: The amino group in the target compound likely increases polarity compared to halogenated analogs (e.g., MBX 1642), as seen in the lower Rf value (0.08) of the carboxy-substituted derivative 27o .

- Thermal Stability : Melting points vary widely (94–175°C), with bulkier substituents (e.g., cyclopropyl) reducing crystallinity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Chlorine atoms on the phenoxy ring enhance lipid solubility and membrane penetration, critical for bioactivity .

- Amino Group Impact: The 3-amino substituent may improve water solubility and interaction with enzymatic active sites (e.g., via hydrogen bonding), though this requires empirical validation.

Biological Activity

N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a compound with significant biological activity, particularly in pharmacological research. Its molecular formula is C15H13Cl3N2O2, and it has a molecular weight of 359.63 g/mol. The compound is recognized for its potential applications in various therapeutic areas, including cancer treatment and neuropharmacology.

The biological activity of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, contributing to its therapeutic effects.

- Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of chlorine substituents on the phenyl rings enhances its potency against tumor cells by disrupting cellular processes essential for growth and survival.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the phenyl rings significantly affect the compound's biological activity. The presence of electron-withdrawing groups such as chlorine increases the lipophilicity and bioavailability of the compound, enhancing its efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The results indicated:

- IC50 Values :

- MCF-7: 15 µM

- HCT-116: 10 µM

- PC-3: 12 µM

These findings suggest a promising role for this compound in cancer therapeutics.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, the compound was tested for its effects on cognitive functions and behavioral responses. Results indicated:

- Improved memory retention in Morris water maze tests.

- Significant reduction in anxiety-like behaviors in elevated plus maze tests.

These outcomes support further investigation into its potential as a treatment for neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Inhibition of cell proliferation |

| Anticancer | HCT-116 | 10 | Induction of apoptosis |

| Anticancer | PC-3 | 12 | Disruption of cell cycle |

| Neuropharmacological | Rodent Model | N/A | Improved memory retention |

| Neuropharmacological | Rodent Model | N/A | Reduced anxiety-like behaviors |

Q & A

Basic: What are the standard synthetic routes for N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, MBX 1642 (a related analog) was synthesized by reacting 2-(2,4-dichlorophenoxy)propanoic acid with piperonylamine in DMF, yielding 92% product after purification . Key optimization steps include:

- Solvent choice : DMF or dichloromethane for improved solubility.

- Temperature : Room temperature to mild heating (e.g., 40–60°C).

- Reagent ratios : A 1.2:1 molar ratio of amine to acid precursor minimizes side reactions.

- Purification : Flash chromatography with gradients like hexane:EtOAc (1:1 to 2:1) ensures high purity .

Advanced: How do structural modifications (e.g., fluorinated substituents) influence the biological activity of this compound?

Substituents on the phenyl ring and amide backbone significantly impact activity. For instance:

- Fluorine introduction : Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius. Compound 27m (with a cyano group) showed 76% yield and altered solubility, suggesting potential for improved pharmacokinetics .

- Steric effects : Bulky substituents like cyclopropyl groups (e.g., 27i ) reduce activity against bacterial targets, likely due to steric hindrance at the binding site .

- Chirality : Enantiomers like (R)-1 exhibit distinct bioactivity profiles. For example, (R)-configured propanamide derivatives demonstrated higher inhibitory potency in enzyme assays compared to (S)-forms .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR are used to verify substituent positions and stereochemistry. For example, MBX 1642 shows characteristic peaks at δ 7.38 (d, 1H, aromatic) and δ 1.64 (d, 3H, methyl group) in CDCl₃ .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 342.0 [M+H]+ for MBX 1642) .

- TLC : Rf values (e.g., 0.52 in hexane:EtOAc 1:1) monitor reaction progress .

- Melting point analysis : Sharp melting ranges (e.g., 120–121°C) indicate purity .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

Contradictions often arise from:

- Assay conditions : Variations in bacterial strain susceptibility (e.g., Pseudomonas vs. Bacillus subtilis) or nutrient media composition. For example, 2j (MIC 1.95 µg/ml against B. subtilis) may underperform in other models due to efflux pump activity .

- Stereochemical purity : Impure enantiomers (e.g., racemic mixtures) can skew activity data. Chiral HPLC or enzymatic resolution ensures enantiopure samples .

- Solubility differences : Poor aqueous solubility (e.g., logP >3) may reduce apparent activity in vitro. Use of DMSO carriers at ≤1% v/v is critical .

Advanced: What are the key challenges in enantioselective synthesis of this compound, and how can they be addressed?

Challenges include:

- Racemization during coupling : Basic conditions or prolonged heating can epimerize chiral centers. Using mild coupling agents like HOBt/EDCI at ≤25°C mitigates this .

- Stereochemical analysis : X-ray crystallography (e.g., C—C—N—C torsion angle analysis) or chiral shift reagents in NMR confirm configuration .

- Low yields of specific enantiomers : For example, (S)-27b was synthesized with 89% yield using (S)-α-methyl-4-fluorobenzylamine, while the (R)-form required alternative routes .

Basic: How should researchers handle stability and storage of this compound to prevent degradation?

- Storage conditions : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

- Incompatibilities : Avoid contact with metals (e.g., Fe, Al) or moisture, which catalyze hydrolysis of the amide bond .

- Stability monitoring : Regular HPLC analysis (e.g., C18 columns, acetonitrile/water gradients) detects degradation products like free phenoxy acids .

Advanced: What prodrug strategies have been explored for enhancing the bioavailability of this compound?

- Ester prodrugs : Hydrolysis of methoxycarbonyl groups (e.g., 27o to carboxylic acid 27o ) improves solubility. Lithium hydroxide in dioxane/water (1:1) selectively cleaves esters without affecting the amide bond .

- PEGylation : Conjugation with polyethylene glycol (PEG) chains increases plasma half-life but may reduce target binding affinity .

Advanced: How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives with improved activity?

- 3D-QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with antibacterial activity. For example, electron-withdrawing groups (Cl, F) at the 2,4-positions enhance target binding .

- Docking studies : Predict interactions with bacterial enzymes (e.g., FabI enoyl-ACP reductase). Derivatives with extended hydrophobic side chains (e.g., 27j ) show higher docking scores due to van der Waals contacts .

Basic: What are the key parameters influencing solubility and formulation for in vivo studies?

- logP optimization : Aim for logP 2–3 to balance membrane permeability and aqueous solubility. For example, 27l (with a hydroxymethyl group) has logP ~1.5, making it suitable for intravenous formulations .

- Salt formation : Hydrochloride salts of the amino group improve water solubility (e.g., >10 mg/mL in PBS) .

- Nanoformulations : Liposomal encapsulation or cyclodextrin complexes enhance bioavailability for poorly soluble analogs .

Advanced: How do structure-activity relationship (SAR) studies correlate substituent effects with target inhibition?

SAR trends include:

- Phenoxy substituents : Dichloro groups at 2,4-positions are critical for Pseudomonas inhibition (IC₅₀ <1 µM). Mono-chloro or methyl substitutions reduce activity by 10-fold .

- Amide backbone flexibility : Rigid propanamide chains (e.g., 27k ) improve binding to hydrophobic enzyme pockets, while flexible chains (e.g., 27j ) reduce potency .

- Amino group positioning : The 3-amino-4-chlorophenyl moiety enhances hydrogen bonding with active-site residues (e.g., Tyr156 in FabI), as shown in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.